molecular formula C4H7NO B12570100 N-Prop-1-en-1-ylformamide CAS No. 178058-71-4

N-Prop-1-en-1-ylformamide

Cat. No.: B12570100
CAS No.: 178058-71-4
M. Wt: 85.10 g/mol
InChI Key: YPGALYQSFCHWGR-UHFFFAOYSA-N
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Description

N-Prop-1-en-1-ylformamide is an organic compound with the molecular formula C4H7NO It is a formamide derivative, characterized by the presence of a formyl group attached to a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Prop-1-en-1-ylformamide can be synthesized through several methods. One common approach involves the reaction of prop-1-en-1-amine with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Prop-1-en-1-ylformamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can yield the corresponding amine.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Prop-1-en-1-ylcarboxylic acid.

    Reduction: Prop-1-en-1-ylamine.

    Substitution: Various substituted formamides depending on the reagents used.

Scientific Research Applications

N-Prop-1-en-1-ylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Prop-1-en-1-ylformamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylformamide: Similar in structure but with a methyl group instead of a prop-1-en-1-yl group.

    N-Ethylformamide: Contains an ethyl group in place of the prop-1-en-1-yl group.

    N-Phenylformamide: Features a phenyl group instead of the prop-1-en-1-yl group.

Uniqueness

N-Prop-1-en-1-ylformamide is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications where other formamide derivatives may not be suitable.

Properties

CAS No.

178058-71-4

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

N-prop-1-enylformamide

InChI

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-4H,1H3,(H,5,6)

InChI Key

YPGALYQSFCHWGR-UHFFFAOYSA-N

Canonical SMILES

CC=CNC=O

Origin of Product

United States

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